An In-depth Technical Guide to Ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is a functionalized α,β-unsaturated ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a versatile Cbz-protected amine, an electrophilic alkene, and an ethyl ester, making it a valuable building block for the synthesis of complex organic molecules, including unnatural amino acids and various heterocyclic scaffolds.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is presented in the table below.
| Property | Value | Source/Method |
| IUPAC Name | ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate | IUPAC Nomenclature |
| CAS Number | 1868138-83-3 | [3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [4] |
| Molecular Weight | 263.29 g/mol | [4] |
| Appearance | Predicted to be a white to off-white solid or a viscous oil | General properties of similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from properties of N-Cbz protected amino acid esters[5] |
| Storage | Store at 0-8 °C.[6] | Supplier Information |
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Phenyl-H (Cbz group) |
| ~6.90 | dt, J ≈ 15.6, 5.5 Hz | 1H | =CH-CH₂ |
| ~5.95 | dt, J ≈ 15.6, 1.8 Hz | 1H | O=C-CH= |
| ~5.10 | s | 2H | O-CH₂-Ph (Cbz group) |
| ~5.05 | br s | 1H | N-H |
| ~4.20 | q, J ≈ 7.1 Hz | 2H | O-CH₂-CH₃ |
| ~3.95 | dd, J ≈ 5.5, 1.8 Hz | 2H | =CH-CH₂-NH |
| ~1.28 | t, J ≈ 7.1 Hz | 3H | O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~156.0 | C=O (carbamate) |
| ~143.0 | =CH-CH₂ |
| ~136.5 | Phenyl C (quaternary, Cbz) |
| ~128.5 | Phenyl CH (Cbz) |
| ~128.2 | Phenyl CH (Cbz) |
| ~128.0 | Phenyl CH (Cbz) |
| ~123.0 | O=C-CH= |
| ~67.0 | O-CH₂-Ph (Cbz group) |
| ~60.5 | O-CH₂-CH₃ |
| ~43.0 | =CH-CH₂-NH |
| ~14.2 | O-CH₂-CH₃ |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1695 | C=O stretch (carbamate) |
| ~1650 | C=C stretch (alkene) |
| ~1530 | N-H bend |
| ~1250 | C-O stretch (ester and carbamate) |
Mass Spectrometry (MS)
Expected [M+H]⁺ peak at m/z = 264.1230, corresponding to the molecular formula C₁₄H₁₈NO₄⁺.
Chemical Synthesis: A Proposed Experimental Protocol
A robust and reliable synthesis of ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate can be envisioned in a two-step process starting from commercially available ethyl (2E)-4-aminobut-2-enoate hydrochloride. This approach involves the well-established protection of the primary amine using benzyl chloroformate (Cbz-Cl).
Caption: Proposed synthetic workflow for ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate.
Step 1: Cbz Protection of Ethyl (2E)-4-aminobut-2-enoate
Materials:
-
Ethyl (2E)-4-aminobut-2-enoate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of ethyl (2E)-4-aminobut-2-enoate hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v) at 0 °C, add sodium bicarbonate (2.5 eq) in portions.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate as a white solid or viscous oil.
Chemical Reactivity and Applications
The chemical reactivity of ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is dictated by its key functional groups: the Cbz-protected amine, the α,β-unsaturated ester, and the ethyl ester.
Caption: Key reactive sites and potential applications of the title compound.
Cbz-Protected Amine
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[8] It is stable to a range of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a key advantage for multi-step syntheses.[9]
α,β-Unsaturated Ester
The electron-withdrawing nature of the ethyl ester group makes the double bond of the butenoate moiety electrophilic and susceptible to nucleophilic attack at the β-carbon. This reactivity makes it a valuable Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds.[10] This reaction is a powerful tool for the synthesis of a variety of complex molecules.
Applications in Drug Discovery and Development
The unique combination of functional groups in ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate makes it a versatile intermediate for the synthesis of various compounds with potential biological activity.
-
Synthesis of Unnatural Amino Acids: As a Michael acceptor, it can react with a wide range of nucleophiles to introduce diverse side chains, leading to the synthesis of non-proteinogenic or "unnatural" amino acids. These are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with improved stability, potency, and selectivity.[1][2]
-
Precursor for Heterocyclic Compounds: The Michael adducts formed from this compound can serve as precursors for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
-
Peptide Synthesis: Following the deprotection of the Cbz group, the resulting free amine can be incorporated into peptide chains using standard peptide coupling methodologies.[8]
While specific drugs developed directly from this compound are not extensively documented in publicly available literature, the structural motifs it enables are of high interest. For instance, Cbz-protected amino acid derivatives have been investigated for their neuroprotective and antimicrobial activities.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate. The following information is based on data for similar compounds and general laboratory safety practices.[2][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (Predicted):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Conclusion
Ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its well-defined reactivity, stemming from the Cbz-protected amine and the α,β-unsaturated ester, allows for its use in the construction of complex and biologically relevant molecules, including unnatural amino acids and heterocyclic systems. This technical guide provides a foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors.
References
- Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Journal of Materials Science and Chemical Engineering, 2(7), 52-60.
- Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
- Wang, Y., et al. (2019). Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents. Molecules, 24(19), 3605.
- Vedaraman, N., et al. (2014). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide.
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- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- BenchChem. (2026). Application Notes and Protocols: (E)
- FUJIFILM Wako Chemicals. (2025).
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- Organic Syntheses. (2015).
- Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Byun, Y., et al. (2008). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 51(15), 4596-4606.
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- Chem-Impex. (n.d.). Ethyl (E)-4-(((benzyloxy)carbonyl)amino)
- Chegg. (2021). Solved II.
- Charalambous, M., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 269.
- dos Santos, A. A., et al. (2025).
- Sigma-Aldrich. (n.d.). Ethyl (E)-4-(((benzyloxy)carbonyl)amino)
- Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid.
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- BenchChem. (2025). comparing the efficacy of "Ethyl 3-amino-2-methylbut-2-enoate" as a building block in organic synthesis.
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